Dual Handle Architecture: Enhanced Polarity and H-Bond Acceptors
Ethyl 6‑formylpyridazine‑3‑carboxylate integrates two functional groups on one scaffold, raising its Topological Polar Surface Area (TPSA) to 69.2 Ų and its hydrogen‑bond acceptor count to 5. In contrast, ethyl pyridazine‑3‑carboxylate, which lacks the formyl substituent, presents a TPSA of approximately 52.0 Ų and only 4 HBA [1]. The additional aldehyde oxygen contributes the ΔTPSA of ≈17 Ų and one supplementary H‑bond acceptor site. This materially alters the compound’s solubility, permeability, and recognition by biological targets, making the bifunctional variant more suitable for applications requiring enhanced polarity without sacrificing CNS‑compatible properties.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | TPSA = 69.2 Ų; HBA = 5 |
| Comparator Or Baseline | Ethyl pyridazine‑3‑carboxylate: TPSA ≈ 52.0 Ų; HBA = 4 |
| Quantified Difference | ΔTPSA ≈ +17.2 Ų (33% increase); ΔHBA = +1 (25% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2019.06.18 |
Why This Matters
A 33% larger TPSA directly influences solubility and passive membrane permeability, guiding the selection of this building block for lead series where polarity tuning is critical.
- [1] PubChem Compound Summary for CID 18442006, Ethyl 6-formylpyridazine-3-carboxylate. Computed Properties: TPSA, HBA. NCBI, 2025. View Source
